molecular formula C22H26N4O4 B12162618 7,8-dimethoxy-2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one

7,8-dimethoxy-2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one

Cat. No.: B12162618
M. Wt: 410.5 g/mol
InChI Key: DLHRFKBRNWMJGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dimethoxy-2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one is a complex organic compound that has garnered interest in the scientific community due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a phthalazinone core substituted with methoxy groups and a piperazine moiety. It is primarily studied for its interactions with various biological targets, particularly in the context of neurological and cardiovascular research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethoxy-2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

7,8-Dimethoxy-2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. These receptors are part of the G-protein-coupled receptor family and play a crucial role in regulating vascular tone and neurotransmission. The compound acts as an antagonist, blocking the receptor’s activity and thereby modulating physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-Dimethoxy-2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one is unique due to its specific substitution pattern and the presence of both methoxy and piperazine groups, which contribute to its distinct pharmacological profile. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H26N4O4

Molecular Weight

410.5 g/mol

IUPAC Name

7,8-dimethoxy-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phthalazin-1-one

InChI

InChI=1S/C22H26N4O4/c1-28-18-7-5-4-6-17(18)25-12-10-24(11-13-25)15-26-22(27)20-16(14-23-26)8-9-19(29-2)21(20)30-3/h4-9,14H,10-13,15H2,1-3H3

InChI Key

DLHRFKBRNWMJGG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN(C2=O)CN3CCN(CC3)C4=CC=CC=C4OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.